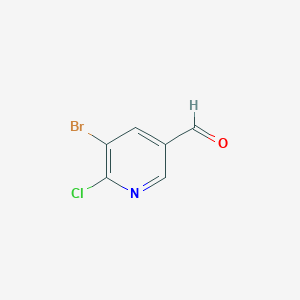

5-Bromo-6-chloronicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMZDNQKFRBLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272814 | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71702-00-6 | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71702-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloro-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PART 1: EXECUTIVE SUMMARY & STRUCTURAL SIGNIFICANCE

An In-Depth Technical Guide to 5-Bromo-6-chloronicotinaldehyde

5-Bromo-6-chloronicotinaldehyde (CAS: 71702-00-6) is a high-value trisubstituted pyridine scaffold used extensively in the discovery of kinase inhibitors, agrochemicals, and complex heterocyclic APIs. Its structural value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aldehyde, an aryl bromide, and an alpha-chloro nitrogen center—that can be manipulated sequentially without protecting groups.

This guide details the physicochemical properties, validated synthetic routes, and the "order of operations" for functionalizing this molecule to maximize yield and regioselectivity.

PART 2: PHYSICOCHEMICAL PROFILE

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 5-Bromo-6-chloropyridine-3-carbaldehyde | Also cited as 5-Bromo-6-chloronicotinaldehyde |

| CAS Number | 71702-00-6 | Distinct from the 2-chloro isomer (CAS 228251-24-9) |

| Molecular Formula | C₆H₃BrClNO | |

| Molecular Weight | 220.45 g/mol | |

| Appearance | White to pale yellow solid | Color darkens upon oxidation/light exposure |

| Solubility | DMSO, DMF, DCM, EtOAc | Sparingly soluble in water; hydrolyzes slowly |

| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Aldehyde is prone to air oxidation to the carboxylic acid |

| Hazards | Irritant (Skin/Eye/Respiratory) | Handle in fume hood; lachrymator potential |

PART 3: SYNTHETIC PATHWAYS

The synthesis of 5-Bromo-6-chloronicotinaldehyde typically proceeds from 5-bromo-6-hydroxynicotinic acid or 5-bromo-6-chloronicotinic acid . The choice of route depends on the availability of the starting material and the desired scale.

Route A: The Acid Chloride Reduction (Rosemund-like)

This route is preferred for large-scale preparation as it avoids the over-reduction often seen with ester intermediates.

-

Chlorination: 5-Bromo-6-hydroxynicotinic acid is treated with phosphorus oxychloride (

) or thionyl chloride ( -

Reduction: The acid chloride is reduced to the aldehyde using Lithium Tri-t-butoxyaluminum Hydride (

) at low temperature (-78°C to 0°C).

Route B: The Ester Oxidation Strategy (Laboratory Scale)

This route offers milder conditions and easier purification for research scales.

-

Esterification: 5-Bromo-6-chloronicotinic acid is converted to its methyl ester using

. -

Reduction: The ester is reduced to the primary alcohol (5-bromo-6-chloropyridin-3-yl)methanol using

or DIBAL-H. -

Oxidation: The alcohol is selectively oxidized to the aldehyde using Manganese Dioxide (

) or Swern conditions to prevent over-oxidation.

Figure 1: Validated synthetic routes. Solid lines indicate the preferred laboratory stepwise route; dashed line indicates the direct acid chloride reduction.

PART 4: CHEMICAL REACTIVITY & FUNCTIONALIZATION

The power of this scaffold lies in its Regioselective Orthogonality . The three functional groups react under distinct conditions, allowing for the programmed assembly of complex molecules.

C-6 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine at C-6 is activated by the adjacent pyridine nitrogen (alpha-position) and the electron-withdrawing aldehyde group.

-

Reactivity: High.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild base (

or -

Selectivity: Occurs before Pd-catalyzed coupling at C-5.

C-5 Position: Palladium-Catalyzed Cross-Coupling

The bromine at C-5 is less reactive toward SNAr but highly reactive in metal-catalyzed couplings.

-

Reactivity: Moderate to High (Pd-catalyzed).

-

Reactions: Suzuki-Miyaura (Aryl-B), Stille (Aryl-Sn), Sonogashira (Alkyne).

-

Conditions:

or -

Note: If SNAr is performed first at C-6, the resulting electron-donating group (e.g., -NHR) may deactivate the ring, requiring more active catalysts (e.g., Buchwald precatalysts) for the subsequent C-5 coupling.

C-3 Position: Aldehyde Condensation

The aldehyde is a versatile electrophile for constructing fused heterocycles or extending the carbon chain.

-

Reactions: Reductive amination (

), Wittig olefination, condensation with diamines to form imidazoles/oxazoles.

Figure 2: Divergent reactivity map demonstrating the orthogonal functionalization logic.

PART 5: EXPERIMENTAL PROTOCOLS

Protocol 1: SNAr Displacement at C-6 (General Procedure)

-

Rationale: Displacement of the C-6 chlorine is the most facile reaction and should typically be performed first to avoid chemoselectivity issues during Pd-coupling.

-

Dissolve 5-Bromo-6-chloronicotinaldehyde (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add

(1.5 equiv) followed by the amine nucleophile (1.1 equiv). -

Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS (Disappearance of starting material).

-

Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc. Wash organic layer with LiCl solution to remove DMF.

-

Yield: Typically 85–95%.

Protocol 2: Suzuki-Miyaura Coupling at C-5

-

Rationale: The C-5 bromine is activated for oxidative addition.

-

Suspend the C-6 substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv) in Dioxane:Water (4:1). -

Degas with Nitrogen/Argon for 10 minutes.

-

Add

(0.05 equiv). -

Heat to 90°C for 4–12 hours under inert atmosphere.

-

Note: The aldehyde group is sensitive to harsh oxidation; exclude air rigorously.

PART 6: HANDLING & STABILITY

-

Oxidation Sensitivity: Like most electron-deficient aldehydes, this compound will oxidize to 5-bromo-6-chloronicotinic acid upon prolonged exposure to air.

-

Storage: Store under Argon/Nitrogen at -20°C or 4°C.

-

Purification: Silica gel chromatography is effective (Hexane/EtOAc gradients). Avoid amine-functionalized silica unless the aldehyde is protected, as Schiff bases may form.

PART 7: REFERENCES

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88707, 5-Bromonicotinic acid (Precursor). Retrieved from .

-

ChemicalBook (2025). 5-Bromo-6-chloronicotinic acid Properties and Synthesis. Retrieved from .

-

BenchChem (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Retrieved from .

-

Organic Chemistry Portal (2025). Suzuki Coupling: Mechanism and Reactivity of Halopyridines. Retrieved from .

-

BLD Pharm (2025). Product Monograph: 5-Bromo-6-chloronicotinaldehyde (CAS 71702-00-6).[1][2][3][4][5][6] Retrieved from .

Sources

- 1. 6-Chloronicotinaldehyde | CAS#:23100-12-1 | Chemsrc [chemsrc.com]

- 2. 5-BroMo-6-chloronicotinaldehyde CAS#: 71702-00-6 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 71702-00-6|5-Bromo-6-chloronicotinaldehyde|BLD Pharm [bldpharm.com]

- 5. CAS#:216394-05-7 | 5-Bromo-6-chloropyridine-3-sulfonyl chloride | Chemsrc [chemsrc.com]

- 6. 78686-86-9|5-Bromo-2-chloronicotinoyl chloride|BLD Pharm [bldpharm.com]

5-Bromo-6-chloronicotinaldehyde CAS number and structure

CAS Number: 71702-00-6 Structure: Halogenated Pyridine Scaffold[1][2]

Executive Summary

5-Bromo-6-chloronicotinaldehyde (also known as 5-bromo-6-chloropyridine-3-carboxaldehyde) is a trifunctional heterocyclic building block critical to modern drug discovery.[1] Its value lies in its orthogonal reactivity profile : it possesses three distinct reactive handles—an electrophilic aldehyde, a labile chlorine at the C6 position (susceptible to SNAr), and a bromine at the C5 position (primed for palladium-catalyzed cross-coupling).

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, validated synthetic routes, and strategic applications in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.

Chemical Profile & Identification

| Property | Data |

| CAS Number | 71702-00-6 |

| IUPAC Name | 5-Bromo-6-chloropyridine-3-carbaldehyde |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water |

| SMILES | O=CC1=CN=C(Cl)C(Br)=C1 |

| InChI Key | ZQVLPMNLLKGGIU-UHFFFAOYSA-N |

Synthetic Methodologies

While 5-bromo-6-chloronicotinaldehyde is commercially available, its instability toward oxidation (forming the acid) often necessitates de novo synthesis or fresh preparation from more stable precursors.[1]

Primary Synthetic Route (The "Redox" Strategy)

The most robust protocol involves the reduction of the commercially available 5-bromo-6-chloronicotinic acid (CAS 29241-62-1) to the alcohol, followed by controlled oxidation.[1] This method avoids the regioselectivity issues inherent in direct halogenation of nicotinaldehydes.

Step-by-Step Protocol

Step 1: Esterification

-

Reagents: MeOH, H₂SO₄ (cat.), Reflux.

-

Mechanism: Fischer esterification converts the carboxylic acid to the methyl ester, increasing solubility and facilitating the subsequent reduction.

Step 2: Selective Reduction

-

Reagents: DIBAL-H (Diisobutylaluminum hydride) or NaBH₄/CaCl₂ in THF/MeOH.

-

Target: (5-Bromo-6-chloropyridin-3-yl)methanol.[1]

-

Critical Control: Temperature must be maintained at 0°C to -78°C (for DIBAL-H) to prevent over-reduction or debromination.

Step 3: Oxidation to Aldehyde

-

Reagents: MnO₂ (activated) in DCM or Swern Oxidation (DMSO/Oxalyl Chloride).

-

Rationale: MnO₂ is preferred for benzylic-type alcohols as it avoids the foul odors of Swern conditions and typically prevents over-oxidation to the carboxylic acid.[1]

Figure 1: Validated synthetic workflow transforming the stable acid precursor into the reactive aldehyde.

Reactivity & Applications in Drug Design

The 5-Bromo-6-chloronicotinaldehyde scaffold offers a "programmable" reactivity sequence.[1] The distinct electronic environments of the C5 and C6 positions allow for highly regioselective functionalization.

Chemo-Selectivity Profile[1]

-

C6-Chlorine (SNAr Active): The nitrogen atom in the pyridine ring pulls electron density, making the C6 position highly electrophilic. Nucleophiles (amines, thiols, alkoxides) readily displace the chlorine atom via Nucleophilic Aromatic Substitution (SNAr).

-

Note: The presence of the electron-withdrawing aldehyde group at C3 further activates the C6 position for SNAr.

-

-

C5-Bromine (Cross-Coupling Active): The bromine atom is less prone to SNAr but is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C3-Aldehyde (Condensation Active): Standard carbonyl chemistry (Reductive amination, Wittig, HWE) allows for chain extension or heterocycle formation.

Strategic Workflow: The "Displace-Then-Couple" Strategy

In medicinal chemistry, the order of operations is critical.[1]

-

Path A (Standard): Perform SNAr at C6 first. The mild conditions usually leave the C5-Br intact.

-

Path B (High Risk): Performing Suzuki coupling at C5 first may be challenging if the catalyst undergoes oxidative addition into the C6-Cl bond, although C5-Br is typically more reactive toward Pd(0).

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the Cl, Br, and CHO groups.[1]

Experimental Protocol: SNAr Functionalization

Objective: Selective displacement of the C6-chlorine with a primary amine (e.g., morpholine or aniline derivatives) while retaining the C5-bromine.[1]

-

Preparation: Dissolve 5-Bromo-6-chloronicotinaldehyde (1.0 equiv) in anhydrous DMF or Acetonitrile.

-

Base Addition: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).

-

Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Note: If the amine is sterically hindered, mild heating (50°C) may be required.

-

Monitoring: Monitor by TLC or LCMS. The aldehyde peak (CHO) should remain visible in NMR/IR, while the Cl is displaced.

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is prone to air oxidation to the carboxylic acid over time.[1]

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References

-

PubChem. (n.d.). Compound Summary: Halogenated Pyridines. Retrieved from [Link]

Sources

Physicochemical Characteristics & Synthetic Utility of 5-Bromo-6-chloronicotinaldehyde

This guide provides a comprehensive technical analysis of 5-Bromo-6-chloronicotinaldehyde (CAS 71702-00-6), a critical heterocyclic building block in medicinal chemistry.

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

5-Bromo-6-chloronicotinaldehyde (5-Bromo-6-chloropyridine-3-carbaldehyde) represents a "privileged scaffold" in modern drug discovery. Its value lies in its tri-functional nature : it possesses three chemically distinct reactive handles—an electrophilic aldehyde, a nucleophile-labile chloride (ortho to nitrogen), and a transition-metal-labile bromide (meta to nitrogen). This orthogonality allows for sequential, regioselective functionalization, making it an ideal core for synthesizing complex kinase inhibitors, agrochemicals, and heterocyclic libraries.

Physicochemical Profile

This section consolidates the fundamental identity and physical properties of the compound.[1] Due to the specialized nature of this intermediate, certain values are predicted based on structural analogs (SAR) where experimental public data is limited.

Identity & Constants

| Property | Value | Notes |

| IUPAC Name | 5-Bromo-6-chloropyridine-3-carbaldehyde | Also: 5-Bromo-6-chloronicotinaldehyde |

| CAS Number | 71702-00-6 | Verified Registry Number |

| Molecular Formula | C₆H₃BrClNO | |

| Molecular Weight | 220.45 g/mol | |

| SMILES | O=CC1=CN=C(Cl)C(Br)=C1 | |

| Appearance | White to pale yellow solid | Crystalline powder |

| Melting Point | ~80–100 °C (Predicted) | Analog 6-chloronicotinaldehyde melts at 77-81°C; Br-substitution typically increases MP.[2] |

| Boiling Point | ~300 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DMSO, DCM, Ethyl Acetate, THF | Low aqueous solubility. |

| LogP (Calc) | ~2.1 | Lipophilic; suitable for membrane permeability optimization. |

Stability & Storage

-

Oxidation Sensitivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid (5-bromo-6-chloronicotinic acid) upon prolonged exposure to air.

-

Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrate formation.

Structural Characterization (The "Fingerprint")

For researchers validating the identity of synthesized or purchased batches, the following spectroscopic signatures are definitive.

Mass Spectrometry (MS) Isotope Pattern

The presence of one Chlorine and one Bromine atom creates a distinct isotopic envelope essential for rapid identification in LC-MS.

-

Base Peak (M): m/z ~219 (⁷⁹Br, ³⁵Cl)

-

Pattern Ratio (M : M+2 : M+4): 3 : 4 : 1

-

Explanation: The M+2 peak is the most intense due to the overlap of (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). The M+4 peak arises from (⁸¹Br + ³⁷Cl).

-

Nuclear Magnetic Resonance (¹H NMR)

The pyridine ring protons are highly deshielded due to the electron-withdrawing nature of the N-heterocycle, the halogens, and the carbonyl group.

| Proton | Position | Shift (δ ppm) | Multiplicity | Coupling (J) | Mechanistic Insight |

| CHO | C3-CHO | 10.0 – 10.2 | Singlet | - | Characteristic aldehyde proton. |

| H2 | C2-H | 8.8 – 9.0 | Doublet | ~2.0 Hz | Most deshielded; adjacent to N and CHO (ortho/ortho). |

| H4 | C4-H | 8.4 – 8.6 | Doublet | ~2.0 Hz | Deshielded by CHO and Br; meta coupling to H2. |

(Note: Shifts are estimated for CDCl₃. Values may drift in DMSO-d₆ due to solvent effects.)

Reactivity Landscape & Synthetic Utility

The power of this molecule lies in the reactivity hierarchy of its three functional groups. This allows "programmed synthesis" where reactions occur in a specific order without protecting groups.

The Reactivity Hierarchy (Diagram)

The following Graphviz diagram illustrates the orthogonal reaction pathways available.

Figure 1: Orthogonal reactivity map. The C6-Chlorine is activated for SnAr due to the ortho-nitrogen effect, while the C5-Bromine is sterically and electronically positioned for Palladium catalysis.

Mechanistic Strategy

-

C6-Chlorine (SₙAr): The chlorine at position 6 is highly activated for Nucleophilic Aromatic Substitution (SₙAr) because the nitrogen atom can stabilize the Meisenheimer complex intermediate.

-

Insight: You can displace the Cl with an amine before touching the Br or CHO if conditions are mild (e.g., DIPEA, mild heat).

-

-

C3-Aldehyde: Standard electrophilic reactions (Reductive Amination, Oxidation).

-

Insight: If performing SₙAr first, ensure the nucleophile doesn't condense with the aldehyde. If using a primary amine for SₙAr, the aldehyde might form an imine.

-

-

C5-Bromine: Requires metal catalysis (Suzuki, Buchwald-Hartwig).

-

Insight: Typically the last handle to be manipulated to avoid poisoning the catalyst with free amines or thiols introduced earlier.

-

Experimental Protocol: Regioselective SₙAr Displacement

Objective: Selective displacement of the C6-Chlorine with a secondary amine (e.g., Morpholine) while preserving the C5-Bromine and C3-Aldehyde.

Self-Validating Workflow:

-

Stoichiometry: 1.0 eq 5-Bromo-6-chloronicotinaldehyde : 1.1 eq Morpholine : 1.5 eq DIPEA.

-

Solvent: Anhydrous THF or Acetonitrile (Avoid alcohols to prevent hemiacetal formation).

-

Procedure:

-

Dissolve aldehyde in THF (0.2 M) at 0°C.

-

Add DIPEA followed by dropwise addition of Morpholine.

-

Warm to RT and monitor by TLC/LC-MS.

-

Validation: Disappearance of starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of a fluorescent yellow product (amino-pyridine).

-

-

Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexanes).

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Lachrymator: Like many benzylic/pyridyl aldehydes, this compound can be irritating to mucous membranes. Handle only in a fume hood.

-

Waste: Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24881617, 6-Chloropyridine-3-carboxaldehyde. Retrieved from [Link] (Analog Reference)

Sources

5-Bromo-6-chloronicotinaldehyde: A Strategic Pyridine Scaffold for Drug Discovery

[1]

Executive Summary

In the high-stakes landscape of medicinal chemistry, 5-Bromo-6-chloronicotinaldehyde (CAS: 71702-00-6) serves as a "linchpin" intermediate.[1] Unlike simple pyridines, this trisubstituted scaffold offers three distinct, orthogonal reactive handles: an electrophilic aldehyde at C3, a cross-coupling-ready bromide at C5, and a nucleophilic substitution-susceptible chloride at C6.[1] This guide provides a technical deep-dive into its properties, validated synthetic routes, and application in designing kinase inhibitors and complex heterocycles.[1]

Part 1: Chemical Identity & Core Data[2]

The precise characterization of this compound is critical to distinguish it from its isomer, 5-bromo-2-chloronicotinaldehyde.[1]

| Property | Technical Specification |

| Chemical Name | 5-Bromo-6-chloronicotinaldehyde |

| IUPAC Name | 5-Bromo-6-chloropyridine-3-carbaldehyde |

| CAS Number | 71702-00-6 |

| Molecular Formula | C₆H₃BrClNO |

| Molecular Weight | 220.45 g/mol |

| Exact Mass | 218.909 g/mol |

| SMILES | O=CC1=CN=C(Cl)C(Br)=C1 |

| InChIKey | LSNBFATWINWCAX-UHFFFAOYSA-N |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water |

Part 2: Reactivity Profile & Mechanistic Logic

The utility of 5-Bromo-6-chloronicotinaldehyde lies in its orthogonal reactivity .[1] A medicinal chemist can selectively manipulate one position without affecting the others, allowing for the sequential build-up of molecular complexity.[1]

The Three-Point Divergence Strategy

-

C3-Formyl Group (Aldehyde): The most reactive site for condensation. It serves as an entry point for reductive aminations, Wittig reactions, or heterocycle formation (e.g., imidazopyridines).[1]

-

C6-Chloro Group (SNAr): Activated by the adjacent ring nitrogen and the electron-withdrawing formyl group at C3.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides.[1]

-

C5-Bromo Group (Cross-Coupling): Less reactive toward SNAr but excellent for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira).[1]

Visualization of Orthogonal Pathways

The following diagram illustrates the logical flow of synthesis starting from this scaffold.

Caption: Orthogonal reactivity map showing selective functionalization at C6 (SNAr), C5 (Suzuki), and C3 (Condensation).

Part 3: Validated Synthetic Protocols

Synthesis of the Scaffold

While often purchased, the de novo synthesis typically proceeds from 5-bromo-6-hydroxynicotinic acid .[1] A robust, self-validating route involves chlorination followed by reduction.[1]

Protocol: Preparation from 5-Bromo-6-hydroxynicotinic Acid[1]

-

Chlorination (Dehydroxy-chlorination):

-

Reagents: POCl₃ (Phosphorus oxychloride), PCl₅.

-

Procedure: Reflux 5-bromo-6-hydroxynicotinic acid in neat POCl₃ for 4-6 hours. Monitor by LCMS for conversion to the acid chloride (often quenched to methyl ester for analysis).

-

Workup: Remove excess POCl₃ under vacuum. Quench residue with ice-water carefully.[1] Extract with DCM.

-

-

Esterification (Intermediate Stabilization):

-

Treat the crude acid chloride with MeOH/Et₃N to form Methyl 5-bromo-6-chloronicotinate .[1] This intermediate is stable and easily purified by column chromatography (Hexane/EtOAc).

-

-

Reduction to Alcohol:

-

Oxidation to Aldehyde:

-

Reagents: MnO₂ (Manganese dioxide) or Swern Oxidation conditions.

-

Key Step: Stir the alcohol with activated MnO₂ (10 eq) in DCM at room temperature for 12 hours.

-

Validation: Appearance of aldehyde peak in ¹H NMR (~10.0 ppm).

-

Application Protocol: Regioselective SNAr at C6

This protocol demonstrates the introduction of an amine at the C6 position, a common step in synthesizing kinase inhibitors.

Objective: Synthesis of 5-bromo-6-(phenylamino)nicotinaldehyde.

-

Setup: In a dry round-bottom flask, dissolve 5-Bromo-6-chloronicotinaldehyde (1.0 eq) in anhydrous THF or Dioxane (0.2 M).

-

Addition: Add Aniline (1.1 eq) and DIPEA (N,N-Diisopropylethylamine, 2.0 eq).

-

Reaction: Heat to 60-80°C.

-

Note: The electron-withdrawing aldehyde activates the C6-Cl.[1] If the reaction is sluggish, catalytic KF or Cs₂CO₃ can be used.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) will disappear, and a more polar yellow spot (product) will appear.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography on silica gel.

Part 4: Safety & Handling (GHS Standards)

As a halogenated pyridine aldehyde, this compound poses specific risks, particularly regarding skin sensitization and respiratory irritation.[1]

| Hazard Class | H-Code | Statement | Precautionary Measure |

| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves (min 0.11mm thick).[1] |

| Eye Irritation | H319 | Causes serious eye irritation | Use safety goggles/face shield.[1] |

| STOT-SE | H335 | May cause respiratory irritation | Handle only in a fume hood.[1] |

| Acute Toxicity | H302 | Harmful if swallowed | Do not eat/drink in lab; wash hands.[1] |

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.[1]

References

Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-6-chloronicotinaldehyde

[1]

CAS: 71702-00-6 | Formula: C₆H₃BrClNO | MW: 220.45 g/mol [1][2][3]

Executive Summary

5-Bromo-6-chloronicotinaldehyde is a critical halogenated pyridine intermediate used extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors.[1] Its structure features a highly functionalized pyridine core with three distinct reactive handles: an electrophilic aldehyde (C3), a displaceable chlorine (C6), and a cross-coupling-ready bromine (C5).

Understanding its solubility profile is paramount for process optimization. While it exhibits the typical lipophilicity of poly-halogenated heterocycles, the aldehyde moiety introduces specific solvent interactions (e.g., hemiacetal formation in alcohols) that must be managed during purification and reaction scale-up.

Physicochemical Profile & Structural Analysis[1][4]

To predict and manipulate solubility, we must first analyze the molecular interactions governing the crystal lattice energy and solvation enthalpy.

Structural Determinants of Solubility

-

Pyridine Core: Provides a planar, aromatic scaffold. The nitrogen atom (N1) acts as a hydrogen bond acceptor (HBA), increasing solubility in protic solvents compared to benzene analogs.

-

Halogens (Br at C5, Cl at C6): These electron-withdrawing groups significantly increase lipophilicity (LogP ~2.3 predicted). They enhance solubility in chlorinated solvents (DCM, Chloroform) and non-polar aromatics but drastically reduce water solubility.

-

Aldehyde Group (C3): A polar, electrophilic dipole. It allows for dipole-dipole interactions with polar aprotic solvents (DMSO, DMF, Acetone). Critical Note: In primary alcohols (Methanol, Ethanol), the aldehyde exists in equilibrium with its hemiacetal form, which can transiently alter solubility and reactivity.

Predicted Solubility Matrix

Qualitative assessment based on structural analogs (e.g., 5-bromonicotinaldehyde) and standard isolation protocols.[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for synthesis and extraction.[1] "Like dissolves like" interaction with halogenated core. |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Excellent | High dipole moment of solvent stabilizes the polarized aldehyde and pyridine ring. Ideal for SNAr reactions. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard solvent for extraction. Solubility decreases significantly at low temperatures (useful for crystallization). |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Good | Good solubility, especially upon warming. Potential for hemiacetal formation. Used often for reduction reactions. |

| Ethers | THF, 2-MeTHF, MTBE | Good | Good solubility.[1] THF is preferred for organometallic couplings (e.g., Suzuki-Miyaura). |

| Aliphatics | Hexanes, Heptane, Cyclohexane | Poor | Acts as an antisolvent . Used to precipitate the product from EtOAc or DCM solutions. |

| Aqueous | Water, PBS Buffer | Insoluble | High lipophilicity prevents dissolution. Requires co-solvents (e.g., DMSO) for biological assays. |

Experimental Protocols for Solubility Determination

Since batch-to-batch variations (polymorphs, particle size) affect dissolution kinetics, exact solubility values should be determined empirically.[1] Below are two self-validating protocols.

Protocol A: Visual Polythermal Method (Rapid Estimation)

Best for: Initial solvent screening and recrystallization design.

Workflow:

-

Weigh 100 mg of 5-Bromo-6-chloronicotinaldehyde into a clear glass vial.

-

Add the test solvent in 100 µL increments (starting volume).

-

Vortex for 30 seconds after each addition.

-

Observation:

-

If dissolved: Calculate solubility (

). -

If undissolved: Heat to boiling point (or 80°C). If dissolved upon heating, cool to RT to check for precipitation (recrystallization potential).

-

-

Validation: If the solution remains clear at RT for 1 hour, the compound is considered stable in solution at that concentration.

Protocol B: HPLC Saturation Method (Precise Quantification)

Best for: Process chemistry and formulation development.

Step-by-Step Methodology:

-

Preparation: Add excess solid (~50 mg) to 1 mL of solvent in a chemically resistant vial (e.g., amber glass with PTFE cap).

-

Equilibration: Agitate at constant temperature (25°C ± 0.5°C) for 24 hours using a thermomixer.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may adsorb the compound).

-

Pre-saturation:[1] Discard the first 200 µL of filtrate to ensure the filter membrane is saturated and does not strip the compound.

-

-

Dilution: Dilute the filtrate 1:100 or 1:1000 with Acetonitrile to bring it within the linear range of the detector.

-

Quantification: Inject into HPLC (UV detection at 254 nm or 280 nm).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: ACN/Water (0.1% Formic Acid) gradient.

-

Calculation: Compare peak area against a 5-point calibration curve of a standard solution.[1]

-

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on the chemical transformation or purification method required for 5-Bromo-6-chloronicotinaldehyde.

Applications & Solvent Selection Guide

Recrystallization Strategies

The most effective purification method for this intermediate exploits the temperature-dependent solubility in esters or alcohols.

-

Solvent System: Ethyl Acetate / Heptane (1:3 ratio).

-

Procedure: Dissolve the crude solid in minimum boiling Ethyl Acetate. Slowly add Heptane until slight turbidity persists. Cool slowly to 4°C. The bromo-chloro substitution pattern aids in crystal packing, often yielding high-purity needles.[1]

Reaction Solvent Effects[1]

-

Nucleophilic Aromatic Substitution (SNAr): The C6-Chlorine is activated by the aldehyde (electron-withdrawing). Use DMF or DMSO to solvate the nucleophile (e.g., amines) while stabilizing the transition state. Avoid alcohols if the nucleophile is weak, to prevent hemiacetal competition.

-

Suzuki-Miyaura Coupling: The C5-Bromine is the reactive site.[1] 1,4-Dioxane or THF/Water mixtures are ideal. The compound is stable in these biphasic systems.

Stability Warning

-

Aldehyde Oxidation: In solution (especially DCM or THF) exposed to air, the aldehyde can slowly oxidize to 5-bromo-6-chloronicotinic acid.[1] Recommendation: Degas solvents and store solutions under Nitrogen/Argon.

-

Hemiacetal Formation: In Methanol, NMR spectra may show dual peaks for the aldehyde proton due to equilibrium with the methyl hemiacetal. This is reversible upon solvent removal.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 45588196, 6-Bromo-2-chloronicotinaldehyde. (Isomer reference for structural comparison). Retrieved January 28, 2026, from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 28, 2026, from [Link]

Comprehensive Technical Guide: Spectroscopic Characterization of 5-Bromo-6-chloronicotinaldehyde

Executive Summary

This technical guide provides a definitive spectroscopic analysis of 5-Bromo-6-chloronicotinaldehyde (CAS: 119865-66-8 / 199296-34-5), a critical heterocyclic building block in the synthesis of next-generation kinase inhibitors, including the BCR-ABL1 inhibitor Asciminib.

Precise characterization of this intermediate is essential due to the regiochemical sensitivity of pyridine halogenation. This guide details the expected Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures, providing researchers with a self-validating analytical framework.

Structural Context & Numbering

Correct structural assignment is the prerequisite for spectral interpretation. The pyridine ring is numbered starting from the nitrogen atom (

-

Position 1: Nitrogen (N)

-

Position 2: Proton (

) -

Position 3: Aldehyde group (-CHO)

-

Position 4: Proton (

)

This specific substitution pattern (5-Br, 6-Cl) creates a unique electronic environment where the protons at C2 and C4 are magnetically distinct but coupled through a meta-relationship (

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogenation state. For 5-Bromo-6-chloronicotinaldehyde (

Theoretical Isotope Distribution

-

Bromine (

: -

Chlorine (

:

This combination results in a characteristic M : M+2 : M+4 pattern with approximate intensities of 3 : 4 : 1 .

MS Data Table (EI/ESI+)

| Ion | m/z (Nominal) | Composition | Relative Intensity (Approx) |

| Molecular Ion (M) | 219 | 75% | |

| M + 2 | 221 | 100% (Base Peak) | |

| M + 4 | 223 | 25% | |

| Fragment (M-H) | 218/220/222 | Loss of Aldehyde H | Variable |

| Fragment (M-CO) | 191/193/195 | Loss of Carbon Monoxide | High |

Fragmentation Logic (DOT Visualization)

The following diagram illustrates the primary fragmentation pathway observed in Electron Impact (EI) ionization.

Caption: Primary fragmentation pathways for 5-Bromo-6-chloronicotinaldehyde under EI conditions.

Infrared Spectroscopy (IR): Functional Group Validation

IR spectroscopy is the rapid-check method for reaction completion (e.g., oxidation of alcohol to aldehyde).

Key Absorption Bands

| Functional Group | Wavenumber ( | Intensity | Assignment |

| Aldehyde C=O | 1700 - 1720 | Strong | Carbonyl stretching vibration. Distinctive for aldehyde.[9] |

| Aldehyde C-H | 2750 & 2850 | Weak | Fermi doublet (C-H stretch). Critical to distinguish from ketones. |

| Pyridine Ring | 1550 - 1590 | Medium | C=C / C=N ring stretching modes. |

| C-Cl / C-Br | 600 - 800 | Medium/Strong | Halogen-Carbon stretching (Fingerprint region). |

Diagnostic Tip: If the starting material (alcohol) is present, a broad O-H stretch at 3200-3400

NMR Spectroscopy: Structural Connectivity

NMR provides the definitive proof of regiochemistry. The 5-Br, 6-Cl substitution pattern leaves protons only at positions 2 and 4.

Proton NMR ( ) - 400 MHz in or

The spectrum is characterized by two aromatic singlets (showing fine meta-coupling) and one aldehyde singlet.

| Proton | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| -CHO | 10.0 - 10.2 | Singlet (s) | - | Deshielded aldehyde proton. |

| H-2 | 8.8 - 9.0 | Doublet (d) | Most deshielded aromatic proton. Adjacent to N and ortho to CHO. | |

| H-4 | 8.4 - 8.6 | Doublet (d) | Deshielded by CHO and Br. Meta to H-2. |

Note: In lower resolution instruments, H-2 and H-4 may appear as singlets. The coupling is a long-range meta-coupling (

Carbon NMR ( ) - 100 MHz

| Carbon | Shift ( | Type | Assignment |

| C=O | 188 - 192 | Quaternary | Carbonyl carbon. |

| C-2 | 152 - 155 | CH | Alpha to Nitrogen, highly deshielded. |

| C-6 | 150 - 154 | Quaternary | Attached to Cl and N. |

| C-4 | 138 - 142 | CH | Beta to Nitrogen. |

| C-3 | 130 - 135 | Quaternary | Attached to CHO. |

| C-5 | 120 - 125 | Quaternary | Attached to Br (Heavy atom effect shields C). |

Experimental Protocols

To ensure data integrity ("Trustworthiness"), follow these standardized preparation protocols.

NMR Sample Preparation

-

Solvent Selection: Use DMSO-

for highest solubility and resolution of acidic/aldehyde protons. -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

-

Reference: Ensure solvent contains TMS (0.00 ppm) or reference residual DMSO peak (2.50 ppm).

-

Acquisition: Run at least 16 scans for

to resolve the fine meta-coupling between H2 and H4.

Synthesis & Impurity Workflow

The following diagram outlines the critical path for synthesis and where spectroscopic checks are mandatory to avoid carryover of the alcohol intermediate.

Caption: Synthesis workflow highlighting the critical oxidation step where spectroscopic validation is required.

References

-

Setliff, F. L., & Caldwell, J. Z. (1991).[6] Preparation of a Series of N-Phenylamides of 5-Bromo-6-Chloronicotinic Acid. Journal of the Arkansas Academy of Science.[6] Link

- Manley, P. W., et al. (2020). Asciminib (ABL001): First-in-Class Allosteric Inhibitor of BCR-ABL1 Tyrosine Kinase. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22906331, 5-Bromo-6-chloropyridine-3-carbonitrile (Analogous spectral data). Link

-

BenchChem. (2025). 5-Bromo-6-chloronicotinoyl Chloride Application Note. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-containing drugs approved by the FDA in 2021 [ccspublishing.org.cn]

- 4. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | TCI AMERICA [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]

- 8. 29241-62-1|5-Bromo-6-chloronicotinic acid|BLD Pharm [bldpharm.com]

- 9. web.pdx.edu [web.pdx.edu]

Technical Guide: Reactivity and Stability of 5-Bromo-6-chloronicotinaldehyde

Executive Summary: The Orthogonal Pyridine Scaffold

5-Bromo-6-chloronicotinaldehyde (CAS: 71702-00-6) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile . Unlike simple pyridines, this trisubstituted heterocycle offers three distinct chemical handles—an electrophilic aldehyde, a nucleophilic-labile chloride, and a cross-coupling-ready bromide—that can be manipulated independently.

This guide details the mechanistic underpinnings of its reactivity, establishing a logic-driven approach to regioselective functionalization. It is designed for researchers requiring high-fidelity protocols for synthesizing kinase inhibitors, agrochemicals, and complex heterocycles.

Part 1: Structural Analysis & Reactivity Logic

The chemical utility of 5-Bromo-6-chloronicotinaldehyde is defined by the electronic interplay between the pyridine nitrogen and its three substituents.

The Reactivity Trifecta

The molecule possesses three sites with differential activation energies, allowing for sequential, programmable synthesis.

| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Activation Logic |

| C-6 | Chlorine | Highly activated. The ring nitrogen and the electron-withdrawing aldehyde (CHO) work synergistically to lower the energy of the Meisenheimer complex intermediate. | ||

| C-5 | Bromine | Pd-Catalyzed Cross-Coupling | Deactivated for | |

| C-3 | Aldehyde | Condensation / Redox | Standard electrophilic carbonyl chemistry. Susceptible to oxidation (to acid) or reduction (to alcohol). Serves as a "linchpin" for heterocyclization. |

The Orthogonality Principle

The core strategic advantage is that

-

Scenario A (

First): Mild nucleophiles (amines, thiols) will selectively displace the C-6 chloride at room temperature or mild heat. The C-5 bromide remains untouched because it lacks the necessary ortho/para electron-withdrawing activation. -

Scenario B (Coupling First): Palladium catalysts (e.g.,

) undergo oxidative addition preferentially at the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of C-Br.

Part 2: Visualizing the Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways. Path A exploits the activated C-6 position, while Path B leverages the labile C-5 bromide.

Part 3: Experimental Protocols

Protocol 1: Regioselective Displacement at C-6

Objective: Selective introduction of an amine at C-6 without affecting the C-5 bromide or the aldehyde.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The intermediate Meisenheimer complex is stabilized by the para-aldehyde group.

Materials:

-

5-Bromo-6-chloronicotinaldehyde (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 5-Bromo-6-chloronicotinaldehyde in DMF (0.2 M concentration) under an inert atmosphere (

). -

Addition: Add the base followed by the amine dropwise at

. -

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Note: If the amine is sterically hindered, heating to

may be required. -

Monitoring: Monitor by TLC/LC-MS. The product will be more polar than the starting material.

-

-

Workup: Pour the reaction mixture into ice-water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with brine (

), and dry over

Validation:

-

1H NMR: Look for the disappearance of the C-6 proton signal (if applicable) or the shift of the C-5 proton. The aldehyde proton signal (

ppm) should remain intact.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: Carbon-carbon bond formation at C-5 leaving the C-6 chloride intact for further functionalization.

Mechanism: Oxidative addition of Pd(0) occurs faster at C-Br than C-Cl. Ligand choice is critical to prevent "scrambling" or double coupling.

Materials:

-

5-Bromo-6-chloronicotinaldehyde (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water

Step-by-Step:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes to remove

(crucial to prevent homocoupling or catalyst oxidation). -

Assembly: In a reaction vial, combine the starting material, boronic acid, and catalyst. Add the degassed solvent and base.

-

Reaction: Heat to

for 4–12 hours under Argon.-

Critical Check: Do not overheat (

) or prolong reaction times unnecessarily, as this may force oxidative addition into the C-Cl bond.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.[2]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Part 4: Stability & Handling Guide

The stability of 5-Bromo-6-chloronicotinaldehyde is dictated by the susceptibility of the aldehyde to oxidation and the pyridine ring to nucleophilic attack.

Stability Matrix

| Parameter | Risk Level | Mitigation Strategy |

| Oxidation | High | The aldehyde spontaneously oxidizes to the carboxylic acid upon prolonged air exposure. Store under Nitrogen/Argon. |

| Hydrolysis | Medium | The C-6 chloride can slowly hydrolyze to the pyridone (6-hydroxy) species in strong aqueous base or acid. Avoid prolonged exposure to extreme pH. |

| Light | Medium | Halogenated heterocycles can undergo photodehalogenation. Store in amber vials or foil-wrapped containers. |

| Thermal | Low | Stable at room temperature for short periods, but long-term storage at 2–8°C is recommended to retard oxidation. |

Storage Protocol

-

Container: Tightly sealed glass vial with a Teflon-lined cap.

-

Atmosphere: Flush headspace with Nitrogen or Argon before sealing.

-

Temperature: Refrigerator (

). -

Visual Check: The compound should be a white to pale yellow solid. A darkening color (orange/brown) indicates decomposition or oxidation.

Part 5: References

-

BenchChem Technical Support Team. (2026). An In-Depth Technical Guide to the Chemical Reactivity Profile of 5-Bromo-4-chloronicotinaldehyde. BenchChem. Link (Note: Describes the general reactivity principles of bromo-chloro-nicotinaldehydes).

-

PubChem. (2025).[3][4] Methyl 5-bromo-6-chloronicotinate (Compound Summary). National Library of Medicine. Link (Provides physical property and safety data for the closely related ester).

-

Organic Chemistry Portal. Suzuki Coupling. Link (Authoritative mechanism for Pd-catalyzed cross-coupling).

-

Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Link (Mechanistic grounding for

on activated pyridines). -

GuideChem. 5-Bromo-6-chloronicotinaldehyde Product Details. Link (Source for CAS and isomer verification).

Sources

The Orthogonal Scaffold: 5-Bromo-6-chloronicotinaldehyde in Medicinal Chemistry

[1]

Executive Summary

In the high-stakes arena of drug discovery, "privileged structures" are scaffolds capable of serving as ligands for a diverse array of biological targets. 5-Bromo-6-chloronicotinaldehyde (5-Br-6-Cl-Nic) represents a tier-one synthetic building block due to its orthogonal reactivity .[1] Unlike simple pyridine intermediates, this molecule possesses three distinct reactive handles—an electrophilic formyl group, a nucleophilic aromatic substitution (

Chemical Profile & Structural Logic[1]

The Reactivity Triad

The utility of 5-Br-6-Cl-Nic stems from the electronic differentiation of its three functional groups. Understanding this hierarchy is critical for designing self-validating synthetic routes.[1]

| Position | Functional Group | Electronic Character | Primary Reactivity | Activation Mode |

| C3 | Formyl (-CHO) | Electrophilic | Condensation, Reductive Amination, Wittig | Carbonyl polarization |

| C6 | Chloro (-Cl) | Electrophilic ( | Nucleophilic Displacement | Activated by ortho-N and para-CHO |

| C5 | Bromo (-Br) | Electrophilic (Metal) | Pd-Catalyzed Cross-Coupling | Weak C-Br bond (Oxidative Addition) |

Regioselectivity Rules

- Selectivity: The C6-Cl is highly activated for nucleophilic attack because it is ortho to the pyridine nitrogen and para to the electron-withdrawing formyl group. The C5-Br is meta to the nitrogen and unactivated. Therefore, soft nucleophiles (thiols) and hard nucleophiles (amines, alkoxides) will selectively displace the C6-Cl exclusively.[1]

-

Metal-Catalyzed Selectivity: In Pd(0)-catalyzed reactions (Suzuki-Miyaura, Stille), the C5-Br bond is weaker and undergoes oxidative addition faster than the C6-Cl bond.[1] However, because the C6-Cl is electron-deficient, "scrambling" can occur if the catalyst is too active.

-

Best Practice: Perform

at C6 before Pd-coupling at C5 to guarantee regiocontrol. -

Alternative: If C5 coupling is required first, use a bulky, electron-rich ligand (e.g.,

) and mild temperatures to favor C-Br insertion.[1]

-

Strategic Workflows: From Scaffold to Drug Candidate[1]

Pathway A: The "Heterocycle Builder" (Cyclocondensation)

This pathway utilizes the C3-Formyl and C6-Chloro groups in tandem to construct fused bicyclic systems.[1] This is the primary route for generating kinase inhibitor scaffolds like pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines .[1]

-

Mechanism: A bidentate nucleophile (e.g., hydrazine, amidine) first condenses with the aldehyde (C3) to form an imine/hydrazone intermediate.[1] The pendant nucleophile then attacks the C6-Cl position, closing the ring via intramolecular

.

Pathway B: The "Decorator" (Sequential Functionalization)

Used for generating diverse libraries of 2,3,5-trisubstituted pyridines.[1]

Visualization of Reactivity[3][4][5]

The following diagram illustrates the orthogonal reactivity logic, mapping specific reagents to the resulting molecular architectures.

Caption: The "Reactivity Triad" allows divergent synthesis of fused heterocycles or substituted pyridines.[1]

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-bromide[1]

This protocol demonstrates the "Heterocycle Builder" pathway. It validates the regioselectivity where the hydrazine attacks the aldehyde first, followed by the C6-Cl displacement.

Target Molecule: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine

Reaction Type: Cascade Condensation / Intramolecular

Materials

-

Substrate: 5-Bromo-6-chloronicotinaldehyde (1.0 eq)

-

Reagent: Methylhydrazine (1.2 eq)

-

Base: Triethylamine (Et3N) (2.5 eq)[1]

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)[1]

-

Temperature: 0°C to Reflux

Methodology

-

Setup: Charge a round-bottom flask with 5-Bromo-6-chloronicotinaldehyde (10 mmol) and absolute EtOH (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add Methylhydrazine (12 mmol). Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.

-

Intermediate Formation: Stir at 0°C for 30 minutes. TLC will show the disappearance of the aldehyde and formation of the hydrazone intermediate.

-

Cyclization: Add Et3N (25 mmol) and warm the mixture to reflux (78°C). Stir for 3–5 hours.

-

Checkpoint: Monitor by LC-MS.[1] The mass shift will correspond to the loss of HCl.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume. Pour the residue into ice-cold water (100 mL).

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and purify via flash chromatography (Hexane/EtOAc).[1]

Causality & Troubleshooting

-

Why Methylhydrazine? The N1-methyl group acts as the nucleophile for the

step. The regioselectivity (N1 vs N2 attack) is driven by the initial formation of the hydrazone at the more nucleophilic N2 (terminal nitrogen), positioning the N1 (internal nitrogen) for the ring closure. -

Why Base? Et3N neutralizes the HCl generated during the cyclization, driving the equilibrium forward.

Case Study: CDK5 Inhibitors

Researchers targeting Cyclin-Dependent Kinase 5 (CDK5) for neurodegenerative diseases often utilize 1,6-naphthyridines.[1]

Synthetic Route:

-

Starting Material: 5-Bromo-6-chloronicotinaldehyde.[1]

-

Transformation: Reaction with an enamine or methyl ketone in the presence of ammonia (Friedländer-type synthesis).[1]

-

Result: The aldehyde provides the C4 carbon, and the C6-Cl is displaced by the ammonia source to form the pyridine ring fusion.

-

Late-Stage Functionalization: The C5-Br is retained in the final naphthyridine scaffold, allowing for a final "diversity step" via Suzuki coupling to introduce biaryl moieties critical for kinase selectivity.

Workflow Diagram for Naphthyridine Synthesis

Caption: Synthesis of CDK5 inhibitors retaining the C5-bromide for late-stage coupling.

References

-

National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (Analogous chemistry for 1,6-systems). [Link]

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. [Link]

-

MDPI Pharmaceuticals. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link][1]

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Emerging Modalities in Medicinal Chemistry: A Technical Guide to Targeted Protein Degradation

Executive Summary

The pharmaceutical landscape is currently undergoing a fundamental shift from occupancy-driven pharmacology (standard inhibition) to event-driven pharmacology . The most potent application of this shift is the Proteolysis Targeting Chimera (PROTAC) . Unlike small molecule inhibitors (SMIs) that require high systemic concentrations to maintain target occupancy, PROTACs act catalytically, recruiting E3 ubiquitin ligases to a Protein of Interest (POI) to induce its destruction via the Ubiquitin-Proteasome System (UPS).

This guide serves as a technical blueprint for medicinal chemists transitioning into the degrader space. It details the rational design of heterobifunctional molecules, the critical role of "linkerology" in cellular permeability, and the self-validating experimental workflows required to measure ternary complex kinetics.

Part 1: The Mechanistic Paradigm

From Inhibition to Destruction

The core advantage of PROTACs lies in their sub-stoichiometric catalytic activity. A single PROTAC molecule can destroy multiple copies of a target protein. This mechanism allows for the targeting of "undruggable" proteins (scaffolding proteins, transcription factors) where simple active-site inhibition is ineffective.

The Catalytic Cycle

-

Binary Binding: The PROTAC binds to the POI or the E3 ligase.

-

Ternary Complex Formation: The PROTAC recruits the E3 ligase to the POI, forming a {POI}:{PROTAC}:{E3} complex.

-

Ubiquitination: The E2 ubiquitin-conjugating enzyme transfers ubiquitin to surface lysines on the POI.

-

Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is released intact to engage another POI molecule.

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation. Note the recycling step which enables sub-stoichiometric potency.

Part 2: Rational Design & Linkerology

The design of a PROTAC is not merely connecting two ligands. The linker is a critical determinant of physicochemical properties, cooperativity, and degradation efficiency (

The Three Components[1][2]

-

The Warhead: A ligand for the POI.[1] Unlike inhibitors, this ligand does not need high affinity if the ternary complex cooperativity is positive.

-

The Anchor: A ligand for the E3 ligase. The two most validated anchors recruit Cereblon (CRBN) (e.g., thalidomide analogs) or Von Hippel-Lindau (VHL) .

-

The Linker: The structural bridge.

Linkerology: The Frontier of Optimization

Recent data suggests that linker rigidity and length significantly impact cell permeability. "Chameleonic" properties—where a molecule can fold to hide polar surface area (PSA) in lipophilic environments—are essential for oral bioavailability of these high molecular weight (MW > 800 Da) compounds.

Table 1: Comparative Analysis of Linker Chemotypes

| Linker Type | Physicochemical Characteristics | Permeability Impact | Strategic Use Case |

| PEG Chains | High flexibility, high water solubility. | Low. High TPSA often limits passive diffusion. | Initial screening to determine optimal length (12-16 atoms). |

| Alkyl Chains | High flexibility, high lipophilicity. | Moderate. Better passive diffusion but poor solubility. | Balancing TPSA in late-stage optimization. |

| Rigid Motifs (e.g., Piperazine, Cyclobutane) | Restricted conformation, lower entropy penalty. | High. Can lock active conformation and improve metabolic stability. | Improving cooperativity ( |

The "Hook Effect" (Prozone Effect)

A critical failure mode in PROTAC design is the Hook Effect. At high concentrations, binary complexes ({PROTAC}:{POI} and {PROTAC}:{E3}) saturate the system, preventing the formation of the productive ternary complex. This results in a bell-shaped dose-response curve.

Part 3: Structural Dynamics & Cooperativity

Successful degradation relies on the Cooperativity Factor (

- (Positive Cooperativity): The E3 and POI form specific protein-protein interactions (PPIs) induced by the PROTAC. This stabilizes the complex, allowing for degradation even with weak warheads.

- (Negative Cooperativity): Steric clashes destabilize the complex.

Key Insight: High affinity to the POI is not always desirable. If the PROTAC binds too tightly to the POI (slow

Part 4: Experimental Workflows (Self-Validating Systems)

To validate a PROTAC, one must prove not just loss of protein, but the mechanism of loss.

Protocol: HiBiT Lytic Detection for Degradation Kinetics

The HiBiT system is the industry standard for high-throughput kinetic analysis. It utilizes an 11-amino acid tag knock-in to the endogenous POI locus, which complements with LgBiT to form active NanoLuc luciferase.

Objective: Quantify degradation rate (

Reagents:

-

HiBiT-edited cell line (CRISPR-Cas9 knock-in).[2]

-

Nano-Glo® HiBiT Lytic Detection System.

-

PROTAC compound stock (DMSO).

Step-by-Step Methodology:

-

Cell Plating: Seed HiBiT-knock-in cells (e.g., HEK293) into 96-well white-walled plates (20,000 cells/well). Incubate for 24 hours.

-

Compound Treatment:

-

Prepare a 10-point serial dilution of the PROTAC (range: 0.1 nM to 10

M). -

Include a Negative Control (DMSO only) and a Competition Control (PROTAC + excess free E3 ligand/Proteasome inhibitor like Epoxomicin) to prove mechanism.

-

-

Incubation: Treat cells for defined timepoints (e.g., 4h, 8h, 24h).

-

Lysis & Detection:

-

Add HiBiT Lytic Reagent (containing LgBiT and substrate) equal to the culture volume (1:1 ratio).

-

Orbitally shake for 5 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence on a plate reader.

-

Analysis:

-

Normalize RLU (Relative Light Units) to DMSO control.

-

Plot log(concentration) vs. % degradation.

-

Fit using a 4-parameter logistic equation to derive

.

-

Optimization Logic

When a PROTAC fails in the assay, use the following decision tree to diagnose the failure mode.

Figure 2: Diagnostic workflow for optimizing PROTAC candidates that show poor degradation efficacy.

Part 5: Clinical Validation

The theoretical frameworks above have been validated in clinical settings.

-

ARV-110 (Bavdegalutamide): An androgen receptor (AR) degrader for metastatic castration-resistant prostate cancer.[3] It demonstrated that PROTACs can degrade clinically relevant targets in humans with manageable safety profiles.[3]

-

ARV-471 (Vepdegestrant): An ER degrader for breast cancer.[1][3][4] Its development highlighted the importance of optimizing physicochemical properties for oral bioavailability, achieving high potency despite a molecular weight >800 Da.

References

-

PROTAC Linkerology and Permeability

-

Ternary Complex Cooperativity

-

HiBiT Experimental Protocol

-

Clinical Data (ARV-471)

-

Design Principles Review

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 3. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cancernetwork.com [cancernetwork.com]

The Strategic Incorporation of Fluorine in Modern Agrochemical Synthesis

Topic: The Strategic Role of Fluorine in the Synthesis of Agrochemicals Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Bioisosterism, Metabolic Stability, and Process Scalability

Executive Summary: The "Fluorine Effect" in Crop Protection

In the contemporary agrochemical landscape, fluorine is not merely a substituent; it is a fundamental design element. As of 2024, approximately 70% of newly registered agrochemicals contain at least one fluorine atom or fluorinated moiety (e.g.,

This dominance stems from the unique ability of fluorine to modulate physicochemical properties without drastically altering steric bulk. For the application scientist, the role of fluorine is tripartite:

-

Metabolic Blocking: The

bond (approx. 485 kJ/mol) is the strongest single bond in organic chemistry, rendering molecules resistant to cytochrome P450 oxidative metabolism. -

Lipophilicity Modulation: Fluorination increases lipophilicity (

), enhancing cuticular penetration in plants and membrane permeability in pests. -

Electronic Tuning: The high electronegativity of fluorine alters the

of neighboring functional groups, optimizing binding affinity to target enzymes (e.g., SDH, PPO, DHODH).

Physicochemical Basis: The Mechanism of Action

The strategic placement of fluorine relies on the principle of Bioisosterism . While fluorine is often cited as an isostere of hydrogen due to its small Van der Waals radius (1.47 Å vs. 1.20 Å for H), its electronic impact is vastly different.

Table 1: Comparative Physicochemical Impact of Fluorine Substitution

| Property | Hydrogen Analog (C-H) | Fluorine Analog (C-F) | Mechanistic Impact in Agrochemicals |

| Bond Energy | ~413 kJ/mol | ~485 kJ/mol | Prevents metabolic degradation (e.g., blocks benzylic oxidation). |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric penalty; fits into tight enzymatic pockets. |

| Electronegativity | 2.1 (Pauling) | 4.0 (Pauling) | Lowers |

| Lipophilicity ( | 0.00 | +0.14 (Aromatic) | Increases bioavailability and rainfastness on leaf surfaces. |

Visualization: The Fluorine Optimization Loop

The following diagram illustrates the decision matrix a synthetic chemist navigates when incorporating fluorine to optimize a lead compound.

Figure 1: Decision matrix for "Fluorine Scanning" in lead optimization, linking structural changes to biological outcomes.

Advanced Synthetic Methodologies

While early fluorination relied on hazardous reagents like

Most commercial agrochemicals (e.g., Fluopyram , Bixafen ) are assembled from pre-fluorinated intermediates. This avoids late-stage handling of toxic fluorinating agents.

-

Key Reagents: 2,3-dichloro-5-(trifluoromethyl)pyridine, trifluoroacetic anhydride.

-

Advantage: High safety profile, scalable.

For late-stage functionalization, radical pathways using Langlois Reagent (

-

Mechanism: Generation of a

radical which adds to electron-rich heterocycles (minisci-type reaction).

Detailed Protocol: Green Synthesis of Fluopyram

Fluopyram is a broad-spectrum SDHI fungicide and nematicide. Traditional routes involve hazardous hydrogenation steps. The following protocol describes an optimized, "green" route avoiding high-pressure hydrogenation, based on recent process chemistry advancements [Source 1.15].

Target Molecule: Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)

Reagents:

-

Intermediate A: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride.[1]

-

Reagent B: 2-(trifluoromethyl)benzoyl chloride.[1]

-

Base: Triethylamine (

).[1] -

Solvent: Dichloromethane (DCM) or Ethyl Acetate (greener alternative).

Step-by-Step Methodology:

-

Preparation of Reaction Vessel:

-

Charge a 500 mL round-bottom flask with Intermediate A (2.8 g, 10.73 mmol) and DCM (250 mL). Ensure the system is under an inert nitrogen atmosphere.

-

-

Base Addition (Exothermic Control):

-

Cool the mixture to 0–5°C using an ice bath.

-

Add Triethylamine (3.3 g, 32.19 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

-

-

Acylation Step:

-

Dissolve Reagent B (2.7 g, 12.95 mmol) in 20 mL DCM.

-

Add this solution dropwise to the main reaction vessel over 30 minutes.

-

Observation: The mixture may turn slightly cloudy as triethylamine hydrochloride salts precipitate.

-

-

Reaction Progression:

-

Remove the ice bath and allow the reaction to warm to ambient temperature (20–25°C).

-

Stir for 10 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Petroleum Ether 1:3).

-

-

Work-up and Purification:

-

Quench with water (100 mL). Extract the aqueous layer with DCM (3 x 50 mL).

-

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under vacuum. -

Recrystallization: Purify the crude white solid using an Ethyl Acetate/Petroleum Ether mixture.[1]

-

-

Validation:

-

Yield: ~92% (3.9 g).[1]

-

Purity: >98% (HPLC).

-

Workflow Diagram: Fluopyram Synthesis

Figure 2: Optimized synthetic workflow for Fluopyram via direct condensation, avoiding hazardous hydrogenation.

Future Outlook: Flow Chemistry & PFAS-Free Reagents

The future of fluorination in agrochemicals is pivoting toward Flow Chemistry and PFAS-free reagents .

-

Flow Chemistry: Allows for the safe handling of fluorinating gases and exothermic reactions (e.g., lithiation-fluorination) that are dangerous in batch mode.

-

Regulatory Pressure: With increasing scrutiny on PFAS (per- and polyfluoroalkyl substances), the industry is moving toward "degradable" fluorinated motifs or using inorganic fluoride sources (CsF, KF) in flow reactors to generate C-F bonds without persistent organic pollutants [Source 1.5].

References

-

Haufe, G., & Leroux, F. (2024). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Link

-

Jeschke, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science. Link

-

Lin, J., et al. (2024).[1] A Novel and Practical Synthetic Process for Fluopyram. Revue Roumaine de Chimie. Link

-

University of Amsterdam. (2024).[2] PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. UvA Science News. Link

-

Lui, N., et al. (2024).[1][3] Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. CCS Chemistry. Link

Sources

Advanced Synthesis & Application of Halogenated Nicotinic Aldehydes

A Technical Guide for Medicinal Chemists and Process Engineers

Strategic Significance in Drug Discovery

Halogenated nicotinic aldehydes (specifically 2-chloro-, 6-chloro-, and 5-bromo-pyridine-3-carboxaldehyde) represent a class of "privileged intermediates" in modern medicinal chemistry. Their utility stems from their unique electronic duality:

-

The Pyridine Core: The nitrogen atom renders the ring electron-deficient, lowering the LUMO energy and facilitating nucleophilic attacks, particularly at the C2 and C4 positions.[1]

-

Orthogonal Reactivity:

-

C3-Formyl Group: Acts as a classic electrophile for condensation reactions (e.g., Hantzsch, Friedländer) to construct fused heterocycles like naphthyridines and pyrido[2,3-d]pyrimidines.

-

Halogen Substituent: Provides a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Nucleophilic Aromatic Substitution (

), allowing for rapid library diversification.

-

This guide details the synthetic architectures required to access these scaffolds with high fidelity, focusing on overcoming the inherent regioselectivity challenges of the pyridine ring.[2]

Synthetic Architectures

Accessing halogenated nicotinic aldehydes requires navigating the stability trade-offs between the aldehyde moiety (prone to oxidation/reduction) and the halogen (prone to hydrolysis or unwanted metallation).

Pathway A: Oxidative Functionalization (The Alcohol Route)

Best for: 6-Chloronicotinaldehyde and 2-Chloronicotinaldehyde

This is the most reliable laboratory-scale method. It relies on the availability of the corresponding halogenated pyridinyl alcohol.

-

Mechanism: Selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

Reagents: Swern oxidation (Oxalyl chloride/DMSO) is preferred over PCC/PDC for purification ease, though

is a viable alternative for activated benzylic-like positions.

Pathway B: Metal-Halogen Exchange (The Lithiation Route)

Best for: 5-Bromonicotinaldehyde

Direct formylation via lithiation is powerful but requires cryogenic conditions to prevent "pyridyne" formation or halogen scrambling.

-

Mechanism: Lithium-halogen exchange generates a pyridyl-lithium species, which is quenched with a formyl source (DMF or N-formylmorpholine).

-

Critical Control: The 3,5-dibromopyridine precursor allows for selective mono-lithiation due to the directing effect of the ring nitrogen and the inductive stabilization of the C3 anion.

Pathway C: Reductive Functionalization (The Acid/Nitrile Route)

Best for: Industrial Scale-up

Reducing nicotinic acids or nitriles is cost-effective but chemically risky due to over-reduction to the alcohol.

-

Strategy: Conversion of the acid to a morpholinamide or Weinreb amide, followed by reduction with DIBAL-H or

, stabilizes the tetrahedral intermediate and prevents over-reduction.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for selecting a synthetic route based on the starting material and target derivative.

Caption: Decision matrix for the synthesis of halogenated nicotinic aldehyde derivatives based on precursor availability.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Chloronicotinaldehyde (Swern Oxidation)

Context: This protocol avoids the toxicity of chromium reagents (PCC) and provides high yields for the 6-chloro derivative, a key intermediate for neonicotinoids and pharmaceuticals.

Reagents:

-

Oxalyl chloride (1.1 eq)

-

DMSO (2.2 eq)

-

2-Chloro-5-hydroxymethylpyridine (1.0 eq)

-

Triethylamine (

) (5.0 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

, dissolve oxalyl chloride in dry DCM. Cool to -78°C. -

DMSO Addition: Add DMSO dropwise over 15 minutes. Gas evolution (CO/CO2) will occur; ensure proper venting. Stir for 15 minutes to form the chlorosulfonium intermediate.

-

Substrate Addition: Add a solution of 2-chloro-5-hydroxymethylpyridine in DCM dropwise. Maintain temperature below -60°C to prevent Pummerer rearrangement side products. Stir for 45 minutes.

-

Quench: Add

dropwise. The solution will thicken (formation of ammonium salts). Allow the reaction to warm to room temperature over 1 hour. -

Workup: Quench with water. Extract with DCM (

). Wash combined organics with 1M HCl (rapidly, to remove excess amine without hydrolyzing the aldehyde), then brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 5-Bromonicotinaldehyde (Lithiation)

Context: Accessing the 3,5-substitution pattern is difficult via electrophilic aromatic substitution. This method utilizes the acidity of the C3 proton in 3,5-dibromopyridine or direct halogen exchange.

Reagents:

-

3,5-Dibromopyridine (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, 1.6M in hexanes)

-

DMF (1.5 eq)

-

Diethyl ether (

) or THF (Anhydrous)

Step-by-Step Methodology:

-

Solvation: Dissolve 3,5-dibromopyridine in anhydrous

under Argon. Cool to -78°C. -

Exchange: Add n-BuLi dropwise over 30 minutes. The reaction turns yellow/orange. Stir for 30 minutes. Note: The bromine at C3 is exchanged preferentially due to inductive stabilization.

-

Formylation: Add dry DMF dropwise. Stir at -78°C for 1 hour, then warm to 0°C.

-

Hydrolysis: Quench with saturated aqueous

. -

Workup: Extract with

. The product is often a solid that can be recrystallized from hexanes or purified via silica gel chromatography (10-20% EtOAc in Hexanes).

Comparative Data: Yields & Conditions

| Derivative | Precursor | Method | Typical Yield | Key Challenge |

| 6-Chloro-3-CHO | 2-Chloro-5-(hydroxymethyl)pyridine | Swern Oxidation | 85-92% | Pyridine ring oxidation if using strong oxidants. |